REACTION_SMILES
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[CH:9](=[O:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[ClH:17].[P:1]([O:2][CH2:3][CH3:4])([O:5][CH2:6][CH3:7])[O-:8]>>[P:1]([O:2][CH2:3][CH3:4])([O:5][CH2:6][CH3:7])(=[O:8])[CH:9]([OH:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP([O-])OCC
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Name
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Type
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product
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Smiles
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CCOP(=O)(OCC)C(O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH:9](=[O:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[ClH:17].[P:1]([O:2][CH2:3][CH3:4])([O:5][CH2:6][CH3:7])[O-:8]>>[P:1]([O:2][CH2:3][CH3:4])([O:5][CH2:6][CH3:7])(=[O:8])[CH:9]([OH:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP([O-])OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=O)(OCC)C(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |